molecular formula C20H11F3O4 B11062458 4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione

4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione

Cat. No.: B11062458
M. Wt: 372.3 g/mol
InChI Key: KZRPOIQLZXEILQ-UHFFFAOYSA-N
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Description

4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzo[g]chromene core. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl precursor. One common method involves the radical trifluoromethylation of a suitable phenyl derivative . This is followed by cyclization reactions to form the benzo[g]chromene core. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzo[g]chromene derivatives .

Mechanism of Action

Properties

Molecular Formula

C20H11F3O4

Molecular Weight

372.3 g/mol

IUPAC Name

4-[4-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[g]chromene-2,5,10-trione

InChI

InChI=1S/C20H11F3O4/c21-20(22,23)11-7-5-10(6-8-11)14-9-15(24)27-19-16(14)17(25)12-3-1-2-4-13(12)18(19)26/h1-8,14H,9H2

InChI Key

KZRPOIQLZXEILQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=O)C3=CC=CC=C3C2=O)OC1=O)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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